molecular formula C23H36O4 B584257 [2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate CAS No. 2402-24-6

[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No. B584257
CAS RN: 2402-24-6
M. Wt: 376.537
InChI Key: LNQFXEKUXJUUMN-LSXNRQBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro 11-Deoxycorticosterone derivative. Used in the preparation of steroids with the ability to potentiate GABA-receptor-mediated Cl- uptake into cerebral cortical synaptoneurosomes.

Scientific Research Applications

Steroidal Shape and Biological Activity

  • Research on androsterone derivatives, including those with a steroidal shape similar to the specified compound, has focused on their role as inhibitors of androgen biosynthesis. These studies have provided insights into the structural aspects and potential biological activities of these compounds (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Crystal Structure Analysis

  • Several studies have detailed the crystal structure of compounds structurally related to the specified chemical. These studies have contributed to understanding the conformation of various rings in the steroid structure and intermolecular interactions, which are crucial for comprehending the chemical's behavior and potential applications (Zhou, Huang, Zhang, Wang, & Huang, 2015), (Shahid, Noureen, Choudhary, Yousuf, & Ahmed, 2017).

Electrostatic Properties and Pharmaceutical Applications

  • Research on compounds like prednisolone acetate, which shares a similar steroidal framework, has been significant for understanding the electrostatic properties and implications for pharmaceutical applications. This research helps in comprehending the action mechanism of these drug molecules (Shahid et al., 2017).

Antimicrobial and Antitumor Activities

  • Steroidal compounds, including those similar to the specified chemical, have been explored for their antimicrobial and antitumor activities. These studies are pivotal in developing new therapeutic agents and understanding the potential clinical applications of these compounds (Shaheen, Ali, Rosario, & Shah, 2014).

Computer-Aided Screening and Evaluation

  • Computer-aided design and screening have been utilized to evaluate the potential use of steroidal compounds against bacterial infections. These studies offer insights into the drug-likeness and efficiency of such compounds and their potential applications in biomedical research (Skariyachan et al., 2011).

Marine-Derived Bioactive Compounds

  • Marine organisms, including sea anemones, have been investigated as sources of bioactive compounds structurally similar to the specified chemical. These studies have identified potential antibacterial and antifungal agents, highlighting the diversity of applications for such compounds (Thangaraj, Bragadeeswaran, & Gokula, 2018).

properties

IUPAC Name

[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h15-20,25H,4-13H2,1-3H3/t15-,16-,17+,18+,19+,20-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQFXEKUXJUUMN-LSXNRQBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 2
[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 3
Reactant of Route 3
[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 4
Reactant of Route 4
[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 5
[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 6
Reactant of Route 6
[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.